![molecular formula C15H11Cl2N3 B2355544 7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine CAS No. 477856-43-2](/img/structure/B2355544.png)
7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine is represented by the SMILES stringCC1=C(C=CC(=C1)Cl)NC2=NC=NC3=C2C=CC(=C3)Cl
. This indicates that the compound contains a 2-methylphenyl group attached to a quinazolin-4-amine core, with chlorine atoms substituted at specific positions.
Scientific Research Applications
Antitumor Activity
Quinazoline derivatives have been studied for their potential in cancer treatment. Specifically, derivatives of 7-chloro-quinazoline have shown significant in vivo antitumor activity . These compounds were tested against different cancer cell lines, and certain derivatives exhibited promising results in reducing tumor growth in animal models . The presence of the amino group and the urea/thiourea group in the phenyl hydrazine ring of the quinazoline skeleton are crucial for the anticancer action.
Antimicrobial Properties
Research has indicated that 7-chloro-quinazoline derivatives can be synthesized to possess antimicrobial properties. These compounds have been tested for their effectiveness against various bacterial strains, displaying minimum inhibitory concentration (MIC) values in the range of 1.5 to 12.5 µg/mL . However, they showed no antifungal activity. The length of the carbon-chain linker and the electronic properties of the compounds are decisive for their biological activity.
Nonlinear Optical Applications
Quinazoline derivatives have also been explored for their potential in nonlinear optical applications . Studies have shown that certain quinazoline compounds do not absorb in the visible region, which is an essential condition for nonlinear optical materials . This property makes them suitable for applications in optical switching and modulation.
Mechanism of Action
Target of Action
Similar compounds, such as 4-aminoquinoline derivatives, have been found to display a wide range of bioactivities, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It is known that the compound’s activity is influenced by the length of the carbon-chain linker and the electronic properties of the compound .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways, leading to their diverse bioactivities .
Result of Action
Similar compounds have been found to display antimicrobial activity, with the most active ones displaying minimum inhibitory concentration (mic) values in the range of 15 to 125 µg/mL .
Action Environment
It is known that environmental factors can significantly influence the activity of similar compounds .
properties
IUPAC Name |
7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c1-9-6-10(16)3-5-13(9)20-15-12-4-2-11(17)7-14(12)18-8-19-15/h2-8H,1H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXOSMOPNSRSSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NC=NC3=C2C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.